5-(Difluoromethoxy)-1,3-difluoro-2-nitrobenzene is an aromatic compound characterized by the presence of both difluoromethoxy and nitro functional groups. Its molecular formula is , and it has a molecular weight of approximately 222.11 g/mol. This compound falls under the classification of halogenated aromatic compounds, which are widely studied for their chemical properties and applications in various fields, including pharmaceuticals and materials science.
The synthesis of 5-(Difluoromethoxy)-1,3-difluoro-2-nitrobenzene involves several key steps:
The molecular structure of 5-(Difluoromethoxy)-1,3-difluoro-2-nitrobenzene includes:
HOVOJDJEDDQVNN-UHFFFAOYSA-N
COC1=CC(C(=C(C(=C1F)[N+](=O)[O-])F)F)
5-(Difluoromethoxy)-1,3-difluoro-2-nitrobenzene can participate in various chemical reactions due to its functional groups:
The mechanism of action for compounds like 5-(Difluoromethoxy)-1,3-difluoro-2-nitrobenzene often involves:
5-(Difluoromethoxy)-1,3-difluoro-2-nitrobenzene has several scientific applications:
This compound exemplifies the intersection of synthetic chemistry and practical applications in various scientific fields, highlighting its importance in ongoing research and development efforts.
CAS No.: 29741-10-4
CAS No.: 10441-87-9
CAS No.: 73017-98-8
CAS No.:
CAS No.: 112078-72-5
CAS No.: 2569-58-6